
3,3-Bis(phenylsulfanyl)heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(phenylsulfanyl)heptan-2-ol is an organic compound with the molecular formula C19H22OS2 It is characterized by the presence of two phenylsulfanyl groups attached to the third carbon of a heptane chain, with a hydroxyl group on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(phenylsulfanyl)heptan-2-ol typically involves the reaction of heptan-2-one with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a thiolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of heptan-2-one, followed by reduction to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(phenylsulfanyl)heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The phenylsulfanyl groups can be reduced to thiol groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products
Oxidation: 3,3-Bis(phenylsulfanyl)heptan-2-one
Reduction: 3,3-Bis(thiol)heptan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3,3-Bis(phenylsulfanyl)heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(phenylsulfanyl)heptan-2-ol involves its interaction with various molecular targets and pathways. The phenylsulfanyl groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Bis(methylsulfanyl)heptan-2-ol
- 3,3-Bis(ethylsulfanyl)heptan-2-ol
- 3,3-Bis(phenylsulfanyl)pentan-2-ol
Uniqueness
3,3-Bis(phenylsulfanyl)heptan-2-ol is unique due to the presence of two phenylsulfanyl groups, which confer distinct chemical and biological properties compared to its analogs. The phenyl groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
62870-21-7 |
|---|---|
Fórmula molecular |
C19H24OS2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
3,3-bis(phenylsulfanyl)heptan-2-ol |
InChI |
InChI=1S/C19H24OS2/c1-3-4-15-19(16(2)20,21-17-11-7-5-8-12-17)22-18-13-9-6-10-14-18/h5-14,16,20H,3-4,15H2,1-2H3 |
Clave InChI |
SQFHJAQGFCJHRL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(C)O)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

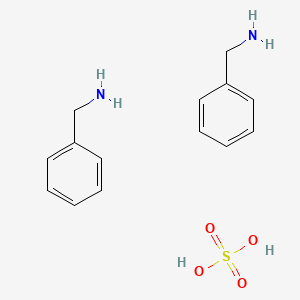
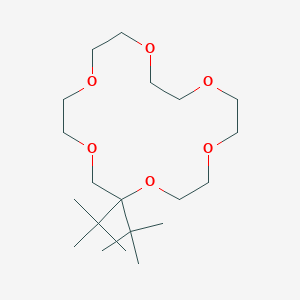
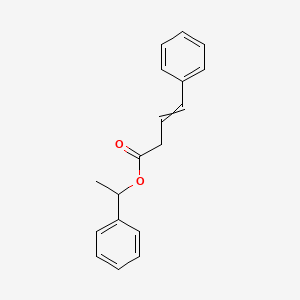

![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
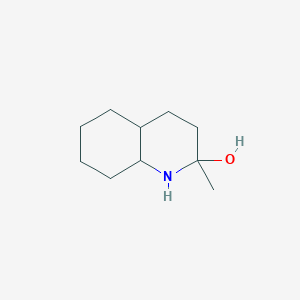

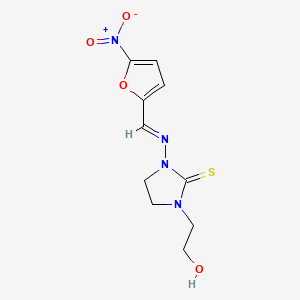
![1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol](/img/structure/B14509532.png)
